molecular formula C9H7Cl2N3 B13572427 3-(2,6-Dichlorophenyl)-1h-pyrazol-5-amine

3-(2,6-Dichlorophenyl)-1h-pyrazol-5-amine

Cat. No.: B13572427
M. Wt: 228.07 g/mol
InChI Key: YQTCSCZOJRTOTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,6-Dichlorophenyl)-1h-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of a dichlorophenyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dichlorophenyl)-1h-pyrazol-5-amine typically involves the reaction of 2,6-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable acid catalyst to yield the desired pyrazole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts may also be adjusted to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorophenyl)-1h-pyrazol-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amine derivatives .

Scientific Research Applications

3-(2,6-Dichlorophenyl)-1h-pyrazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,6-Dichlorophenyl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and pathways, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,6-Dichlorophenyl)-1h-pyrazol-5-amine is unique due to the presence of both the dichlorophenyl group and the amine group attached to the pyrazole ring. This combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above .

Biological Activity

3-(2,6-Dichlorophenyl)-1H-pyrazol-5-amine is a synthetic compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, supported by various research findings, including in vitro studies, molecular docking analyses, and case studies.

Chemical Structure and Properties

The compound's structure features a pyrazole ring substituted with a dichlorophenyl group at the 3-position and an amine group at the 5-position. Its molecular formula is C9H8Cl2N4C_9H_8Cl_2N_4, with a molecular weight of approximately 233.09 g/mol.

Anticancer Activity

Research has highlighted the potential of pyrazole derivatives, including this compound, in cancer treatment. A study evaluated various pyrazole derivatives for their cytotoxic effects against several cancer cell lines, such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The compound exhibited significant cytotoxicity with IC50 values indicating selective potency against cancer cells while showing minimal toxicity towards normal cell lines like HEK-293T .

CompoundCell LineIC50 (µM)
This compoundMCF-74.5 ± 0.2
This compoundPC-33.8 ± 0.1

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be as low as 0.25 µg/mL for some derivatives .

PathogenMIC (µg/mL)
Staphylococcus aureus0.25
Escherichia coli0.50

Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in cancer and microbial resistance. The compound was shown to bind effectively at the colchicine-binding site of tubulin, inhibiting tubulin polymerization and thus disrupting cell division in cancer cells .

Study on Cancer Cell Lines

In a comprehensive study involving various pyrazole derivatives, researchers synthesized multiple compounds and evaluated their anticancer activities through in vitro assays. Among these compounds, this compound was noted for its ability to induce apoptosis in cancer cells through mitochondrial pathways .

Antimicrobial Efficacy Assessment

Another study focused on assessing the antimicrobial efficacy of pyrazole derivatives against resistant strains of bacteria. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation, which is critical in treating chronic infections .

Properties

Molecular Formula

C9H7Cl2N3

Molecular Weight

228.07 g/mol

IUPAC Name

5-(2,6-dichlorophenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C9H7Cl2N3/c10-5-2-1-3-6(11)9(5)7-4-8(12)14-13-7/h1-4H,(H3,12,13,14)

InChI Key

YQTCSCZOJRTOTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=CC(=NN2)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.